molecular formula C15H14 B1343134 3-(2-Biphenyl)-1-propene CAS No. 41658-35-9

3-(2-Biphenyl)-1-propene

Cat. No.: B1343134
CAS No.: 41658-35-9
M. Wt: 194.27 g/mol
InChI Key: ONOILJLHEUSQLU-UHFFFAOYSA-N
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Description

3-(2-Biphenyl)-1-propene is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Behavior in Organic Synthesis

The compound "3-(2-Biphenyl)-1-propene" has been studied for its role in catalysis, particularly in organic synthesis. For instance, a study by Bianchini et al. (1990) explored the regioselective formation of 2-(benzoyloxy)propene through the catalytic action of rhodium(I) monohydrides on 1-alkynes and carboxylic acids, highlighting the importance of such biphenyl compounds in enhancing selectivity and efficiency in organic transformations (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).

Photophysical Properties

The electronic structure of π-conjugated redox systems with borane/borataalkene end groups, including biphenyl derivatives, has been studied by Fiedler et al. (1996). This research provides insights into the long-wavelength absorption maxima in the visible or near-infrared region, which is significant for understanding and developing new materials with specific optical properties (Fiedler, Záliš, Klein, Hornung, & Kaim, 1996).

Metal-Organic Frameworks

Research by Sun et al. (2009) demonstrated the role of biphenyl derivatives in the formation of entangled metal-organic frameworks. These frameworks are crucial in various applications like gas storage, catalysis, and drug delivery (Sun, Qi, Che, Batten, & Zheng, 2009).

Polymer Photovoltaics

Dang, Hirsch, and Wantz (2011) investigated the use of biphenyl-containing poly(1-alkynes) in polymer-based photovoltaic cells. Their findings highlight the potential of these compounds in improving the efficiency and functionality of solar cells (Dang, Hirsch, & Wantz, 2011).

Biochemical Analysis

Biochemical Properties

3-(2-Biphenyl)-1-propene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with benzoate-Coenzyme A ligase, an enzyme that catalyzes the conversion of benzoic acid to benzoyl-CoA . This interaction is crucial for the biosynthesis of biphenyl phytoalexins in plants. Additionally, this compound may interact with other enzymes involved in the metabolic pathways of aromatic compounds, influencing their activity and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, its interaction with benzoate-Coenzyme A ligase involves binding to the active site of the enzyme, thereby influencing its catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, in in vitro studies, the activity of benzoate-Coenzyme A ligase was observed to peak at 18 hours post-elicitation, suggesting a time-dependent effect of this compound on enzyme activity . In in vivo studies, the compound’s stability and degradation rate can affect its overall impact on cellular processes over extended periods.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as benzoate-Coenzyme A ligase, which plays a key role in the biosynthesis of biphenyl phytoalexins . This interaction influences the metabolic flux and levels of metabolites in the pathway. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in the degradation and synthesis of aromatic compounds.

Properties

IUPAC Name

1-phenyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOILJLHEUSQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593448
Record name 2-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41658-35-9
Record name 2-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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